2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Description
2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.09701415 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their wide range of pharmacological properties . The downstream effects would depend on the specific pathway that the compound affects.
Result of Action
Given the wide range of pharmacological properties of thiophene derivatives , the compound could potentially have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-[4-(4-methoxybenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound also binds to specific proteins, altering their function and leading to various biochemical effects. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the Wnt/β-catenin pathway, which is critical for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in inflammatory responses, thereby modulating the cellular environment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications, particularly in diseases where enzyme dysregulation is a factor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have provided insights into its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and modulating gene expression. At higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity . The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may influence its localization, thereby affecting its function and efficacy.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-12-7-9-13(10-8-12)28(24,25)11-3-6-16(22)21-19-17(18(20)23)14-4-2-5-15(14)27-19/h7-10H,2-6,11H2,1H3,(H2,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABEZYYYKMKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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